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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 10

Cat. No.: B12392868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of HIV-1

integrase (IN) in complex with inhibitors. The following sections outline the necessary steps,

from protein expression and purification to co-crystallization and inhibitor soaking, to facilitate

the structure-based design of novel antiretroviral drugs. A significant challenge in crystallizing

full-length HIV-1 integrase is its poor solubility; therefore, many successful structural studies

have utilized either the isolated catalytic core domain (CCD) or engineered, more soluble

mutants of the enzyme.

Overview of HIV-1 Integrase Crystallization
Strategies
The crystallization of HIV-1 integrase, a key enzyme in the viral replication cycle, is a critical

step for understanding its mechanism of action and for the structure-based design of inhibitors.

The enzyme consists of three domains: the N-terminal domain (NTD), the catalytic core domain

(CCD), and the C-terminal domain (CTD). Due to the flexibility and low solubility of the full-

length protein, crystallographic studies have often focused on truncated or mutated forms of

the enzyme that are more amenable to crystallization.

A common and successful strategy involves expressing and purifying the catalytic core domain

(residues 50-212), which contains the active site DDE motif (Asp64, Asp116, and Glu152).

Another approach to overcome solubility issues is the introduction of point mutations, such as
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F185K and W131E, which have been shown to significantly improve the solubility of the

integrase protein without compromising its structure or function.

Once a stable and soluble form of the integrase is obtained, co-crystallization with an inhibitor

or soaking of an inhibitor into pre-existing crystals are the two primary methods for obtaining a

protein-inhibitor complex structure.

Experimental Protocols
Protein Expression and Purification of HIV-1 Integrase
Catalytic Core Domain (F185K Mutant)
This protocol is adapted from studies that have successfully crystallized the catalytic core

domain of HIV-1 integrase. The F185K mutation is frequently used to enhance the solubility of

the protein.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the gene for HIV-1 integrase CCD (residues 50-212) with an

F185K mutation and a cleavable N-terminal His-tag

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme)

Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

Dialysis Buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT)

Thrombin or TEV protease
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Ni-NTA affinity chromatography column

Size-exclusion chromatography column (e.g., Superdex 75)

Protocol:

Transformation and Expression:

1. Transform the expression vector into a competent E. coli strain and plate on LB agar with

the appropriate antibiotic.

2. Inoculate a starter culture and grow overnight.

3. Inoculate a large-scale culture with the overnight culture and grow at 37°C to an OD600 of

0.6-0.8.

4. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and

continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

5. Harvest the cells by centrifugation.

Cell Lysis and Clarification:

1. Resuspend the cell pellet in Lysis Buffer.

2. Lyse the cells by sonication on ice.

3. Clarify the lysate by centrifugation at high speed to pellet cell debris.

Affinity Chromatography:

1. Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

2. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

3. Elute the His-tagged protein with Elution Buffer.

His-Tag Cleavage and Further Purification:
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1. Dialyze the eluted protein against Dialysis Buffer.

2. Add thrombin or TEV protease to cleave the His-tag, following the manufacturer's

instructions.

3. Pass the cleaved protein solution back over the Ni-NTA column to remove the cleaved His-

tag and any uncleaved protein.

4. Concentrate the flow-through containing the purified integrase.

Size-Exclusion Chromatography:

1. Load the concentrated protein onto a size-exclusion chromatography column equilibrated

with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT) to obtain a

highly pure and homogenous protein sample.

2. Pool the fractions containing the monomeric or dimeric integrase and concentrate to the

desired concentration for crystallization (typically 5-15 mg/mL).

Crystallization of HIV-1 Integrase with an Inhibitor
This protocol describes the hanging drop vapor diffusion method, a common technique for

protein crystallization.

Materials:

Purified HIV-1 integrase protein (5-15 mg/mL)

Inhibitor stock solution (e.g., 100 mM in DMSO)

Crystallization screening kits (commercially available or custom-made)

24-well crystallization plates

Siliconized glass cover slips

Micro-pipettes and tips

Protocol for Co-crystallization:
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Prepare the Protein-Inhibitor Complex:

1. Incubate the purified integrase protein with a 2-5 fold molar excess of the inhibitor for at

least 1 hour on ice prior to setting up crystallization trials.

Set up Crystallization Plates:

1. Pipette 500 µL of the reservoir solution from the crystallization screen into each well of the

24-well plate.

2. On a siliconized cover slip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the

reservoir solution.

3. Invert the cover slip and place it over the well, sealing it with vacuum grease to create a

hanging drop.

Incubation and Crystal Monitoring:

1. Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

2. Regularly monitor the drops for crystal growth over several days to weeks.

Protocol for Inhibitor Soaking:

Grow Apo-Protein Crystals:

1. Set up crystallization trials with the purified integrase protein without the inhibitor, following

the hanging drop vapor diffusion method described above.

2. Allow crystals to grow to a suitable size.

Prepare Soaking Solution:

1. Prepare a solution containing the reservoir solution supplemented with the inhibitor at a

desired concentration (e.g., 1-10 mM). It is important to ensure the inhibitor is soluble in

this solution.

Soak the Crystals:
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1. Carefully transfer the apo-protein crystals into a drop of the soaking solution.

2. Incubate the crystals in the soaking solution for a period ranging from a few minutes to

several hours. The optimal soaking time needs to be determined empirically.

Cryo-protection and Data Collection:

1. After soaking, transfer the crystals into a cryo-protectant solution (typically the soaking

solution supplemented with 20-30% glycerol or another cryo-agent) before flash-cooling in

liquid nitrogen for X-ray diffraction analysis.

Data Presentation
The following tables summarize typical quantitative data for the crystallization of HIV-1

integrase with inhibitors.

Table 1: Summary of Protein Constructs and Mutants for Crystallization

Construct Domain(s) Mutations
Purpose of
Mutations

Typical
Concentrati
on (mg/mL)

Reference

IN_CCD

Catalytic

Core (50-

212)

F185K
Increase

solubility
10-15 [1]

IN_CCD_dou

ble

Catalytic

Core (50-

212)

F185K,

W131E

Further

increase

solubility

10-15 [1]

IN_52-288

Catalytic

Core + C-

terminal

5 point

mutations

Increase

solubility of

multidomain

construct

>12 [2][3]

IN_52-210
Catalytic

Core

5 point

mutations

Increase

solubility
Not specified [2][3]

Table 2: Crystallization Conditions for HIV-1 Integrase-Inhibitor Complexes
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Constru
ct

Inhibitor Method
Precipit
ant

Buffer pH
Temper
ature
(°C)

Referen
ce

IN_CCD

(F185K,

W131E)

5ClTEP Soaking
Not

specified

Not

specified

Not

specified

Not

specified
[1]

IN_52-

210

None

(Apo)

Vapor

Diffusion

Not

specified

Not

specified

Not

specified

Not

specified
[2][3]

IN_52-

288

None

(Apo)

Vapor

Diffusion

Not

specified

Not

specified

Not

specified

Not

specified
[2][3]

Note: Specific precipitant and buffer conditions are often proprietary or require extensive

screening to identify. The references provided offer starting points for screening.

Table 3: Inhibitor Soaking Conditions

Inhibitor Concentration Soaking Time
Cryo-
protectant

Reference

5ClTEP 5 mM Not specified
20% (v/v)

glycerol
[1]

Visualizations
HIV-1 Integrase Domains
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Caption: Domain organization of HIV-1 integrase.
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Experimental Workflow for Crystallizing HIV-1 Integrase
with an Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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